3-(4-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
3-(4-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a methyl group attached to a pyrazolo-pyrido-pyrimidine core
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the pyrazolo-pyrido-pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl and methoxyphenyl groups: These groups are introduced through substitution reactions using suitable reagents.
Methylation: The final step involves the methylation of the core structure to obtain the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-(4-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
3-(4-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the core.
Chlorophenyl and methoxyphenyl derivatives: Compounds with similar substituents but different core structures.
The uniqueness of this compound lies in its specific combination of substituents and core structure, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H17ClN4O2 |
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Molecular Weight |
416.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-11-(4-methoxyphenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C23H17ClN4O2/c1-14-21(15-3-5-16(24)6-4-15)22-25-13-19-20(28(22)26-14)11-12-27(23(19)29)17-7-9-18(30-2)10-8-17/h3-13H,1-2H3 |
InChI Key |
IOOQKQLVJWZZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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